molecular formula C8H6ClF3S B13320384 [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene

Cat. No.: B13320384
M. Wt: 226.65 g/mol
InChI Key: DNPFZFBQTDNMHZ-UHFFFAOYSA-N
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Description

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene (CAS 114953-71-8) is a versatile organosulfur and organofluorine compound of significant interest in advanced agrochemical research and development. This compound, with the molecular formula C₈H₆ClF₃S and a molecular weight of 226.65 g/mol, serves as a critical synthetic intermediate or precursor for novel active ingredients . Its structure, featuring a benzene ring linked to a 1-chloro-2,2,2-trifluoroethylsulfanyl group, is representative of a key scaffold explored in the development of modern pest control agents . Research into analogous trifluoroethyl thioether compounds highlights their potential application in creating effective insecticides and acaricides (mite-control agents) . The incorporation of both sulfur and fluorine atoms is a strategic design in medicinal and agrochemistry, as the fluorine atom can enhance metabolic stability, influence lipophilicity, and improve the overall bioavailability and efficacy of lead compounds . The primary value of this chemical lies in its utility as a building block for synthesizing and optimizing new molecules aimed at controlling invertebrate pests that threaten agriculture and public health. It is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound to explore novel modes of action and develop next-generation crop protection solutions with potentially improved safety and environmental profiles.

Properties

Molecular Formula

C8H6ClF3S

Molecular Weight

226.65 g/mol

IUPAC Name

(1-chloro-2,2,2-trifluoroethyl)sulfanylbenzene

InChI

InChI=1S/C8H6ClF3S/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5,7H

InChI Key

DNPFZFBQTDNMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Method Overview

A prominent approach involves starting from halogenated trifluoroethane derivatives, such as 2,2,2-trifluoroethyl halides , which are reacted with thiols or thiolate ions to form the desired sulfanyl compounds.

Key Reaction

  • Starting material: 2,2,2-Trifluoroethyl halides, notably 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) .
  • Reagents: Thiols or thiolate salts (e.g., aromatic or aliphatic thiols).
  • Conditions: Nucleophilic substitution in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Research Outcomes

  • A study published in Thieme-Connect (2010) described a facile synthesis of diverse 1-chloro-2,2,2-trifluoroethyl sulfides from Halothane and various thiols, using sodium dithionite and sodium bicarbonate as reducing agents and bases, respectively. The process involves nucleophilic substitution at the halogenated carbon, yielding the sulfide directly.

Reaction Scheme

Halothane (CBrClF3) + R–SH → [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene derivatives

Reaction Conditions & Yields

  • Typically conducted at room temperature to moderate heating (~55°C).
  • Yields vary from 56% to 69%, depending on the specific thiol and reaction parameters.
  • The process is robust, scalable, and suitable for aromatic and aliphatic thiols.

Copper-Catalyzed Nucleophilic Substitution of Aryl Iodides

Method Overview

This approach involves the copper-catalyzed coupling of aryl iodides with in situ generated trifluoroethyl thiols derived from trifluoroethyl thioacetates.

Key Reaction

Research Outcomes

  • A 2020 publication detailed synthesizing aryl 2,2,2-trifluoroethyl sulfides via copper-catalyzed aromatic nucleophilic substitution. The trifluoroethyl thiol is generated in situ from trifluoroethyl thioacetate and reacts with aryl iodides at elevated temperatures (~110°C). The process yields the target sulfides with moderate to good efficiency (up to 68%).

Reaction Scheme

Aryl iodide + CF3CH2SH (generated in situ) → this compound

Reaction Conditions & Yields

  • Reaction at 110°C for 6 hours.
  • Purification via chromatography yields the desired product.
  • The method is advantageous for aromatic systems and offers good functional group tolerance.

Direct Nucleophilic Substitution on Aromatic Precursors

Method Overview

Direct substitution on aromatic compounds bearing suitable leaving groups (e.g., halogens) with trifluoroethyl sulfide derivatives has been explored, often facilitated by strong bases or catalysts.

Research Outcomes

  • Patent literature (e.g., EP0117780A1) describes reactions of perhalogenated alkylthioethers with aromatic halides under specific conditions, involving polar aprotic solvents and elevated pressures, to produce compounds like This compound .

Reaction Scheme

Aromatic halide + CF3CH2S–X → this compound

Reaction Conditions & Yields

  • Reactions are performed under inert atmospheres with controlled temperature and pressure.
  • Yields are generally high (>70%) when optimized.

Synthesis from Aldehydes via Sulfone Reagents

Method Overview

A recent innovative route involves adding chlorotrifluoromethyl groups to aldehydes using sulfone reagents, followed by further functionalization to obtain the target sulfide.

Research Outcomes

  • A 2020 study reported a one-step synthesis starting from aldehydes, where chlorotrifluoroalkyl olefins are formed via addition of sulfone reagents like 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)1,3-benzothiazole . This method provides an alternative pathway to incorporate the trifluoroethyl sulfanyl group into aromatic systems.

Reaction Scheme

Aldehyde + Chlorotrifluoromethyl sulfone → this compound derivatives

Reaction Conditions & Yields

  • Reactions are conducted in THF at low temperatures (−50°C to −60°C).
  • Yields are moderate to good, depending on substrate scope.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Typical Yield Remarks
Nucleophilic substitution of halogenated trifluoroethanes Halothane or similar Sodium dithionite, sodium bicarbonate Room temp to 55°C 56-69% Suitable for diverse thiols, scalable
Copper-catalyzed aromatic substitution Aryl iodides, trifluoroethyl thioacetates CuBr, benzylamine 110°C, 6 h Up to 68% Aromatic systems, functional group tolerance
Direct aromatic halogen substitution Aromatic halides Polar aprotic solvents, elevated pressure Variable >70% Patent-based, high yield
Aldehyde addition via sulfone reagents Aldehydes Sulfone reagents, DBU −50°C to −60°C Moderate Novel route, useful for complex molecules

Chemical Reactions Analysis

Types of Reactions

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Major Products

    Substitution: Products include derivatives where the chloro group is replaced by the nucleophile.

    Oxidation: Products include sulfoxides and sulfones, depending on the extent of oxidation.

Scientific Research Applications

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is an organosulfur compound with a benzene ring substituted with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group. It has applications in medicinal chemistry, materials science, and chemical biology.

Chemical Reactions

This compound undergoes substitution and oxidation reactions.

Substitution Reactions The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as amines or thiols, often in the presence of a base. Products include derivatives where the chloro group is replaced by the nucleophile.

Oxidation Reactions The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid. Products include sulfoxides and sulfones, depending on the extent of oxidation.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry It is used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioavailability and metabolic stability.
  • Materials Science The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
  • Chemical Biology It serves as a probe in studying biological systems, especially in understanding the interactions of sulfur-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethyl groups can participate in various binding interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene, its properties and applications are compared to analogous sulfanyl-substituted benzene derivatives. Key compounds include:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis
This compound –SCF₂CF₂Cl C₈H₆ClF₃S 238.64 Fluorinated heterocycle synthesis
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene –SCF₂CF₂Cl and –CH₃ (para position) C₉H₈ClF₃S 240.67 Intermediate in specialty chemicals
1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene –SCF₂C₆H₄F (fluorobenzyl group) and –Cl, –F (ortho/para positions) C₁₃H₈ClF₂S 284.71 Not explicitly stated; likely medicinal chemistry
1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene –SO₂CF₃ (electron-withdrawing) and –NO₂, –Cl C₇H₃ClF₃NO₄S 289.61 Research chemical (reactivity studies)
1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-2-(1-methylethenyl)benzene (5f) –S-C(CH₃)₃ (bulky tert-butyl group) and –CH₂C(CH₃)=CH₂ C₁₃H₁₈S 206.34 Model compound for photophysical studies

Physical and Chemical Properties

Property This compound 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene 1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-2-(1-methylethenyl)benzene (5f)
Melting Point Not reported Not reported 92–94°C
Solubility Likely soluble in polar aprotic solvents (DMF, THF) Slightly soluble in chloroform, methanol, DMSO Soluble in ether, hexane
Stability High (stable reagent for olefination) Hydrolytically sensitive due to –SO₂CF₃ Thermally stable
Reactivity Electrophilic sulfonyl intermediate Reacts with nucleophiles at nitro/sulfonyl groups Undergoes cyclization to benzothiopyrans

Key Differentiators and Advantages

This compound stands out due to:

Stability : Unlike hydrolytically sensitive sulfonyl derivatives (e.g., ), it remains stable under reaction conditions, enabling multi-step syntheses .

Versatility : The trifluoroethyl group enhances electrophilicity, facilitating diverse couplings (e.g., with aldehydes) compared to bulky tert-butyl analogs .

Commercial Viability : Available at 95% purity (priced at ~$2,012.49/5g) for research-scale applications , whereas analogs like 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene lack commercial availability data.

Biological Activity

The compound [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is a member of the organosulfur compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroethyl group attached to a sulfur atom linked to a benzene ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C₈H₅ClF₃S
  • Molecular Weight : 218.64 g/mol

Mechanisms of Biological Activity

Research indicates that organosulfur compounds can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. The activation of Nrf2 leads to the upregulation of various antioxidant enzymes and cytoprotective proteins .

Key Mechanisms:

  • Antioxidant Response : Nrf2 activation enhances the expression of genes encoding for enzymes such as glutathione S-transferase and heme oxygenase-1, which help mitigate oxidative damage .
  • Inflammatory Response Modulation : Compounds activating Nrf2 can inhibit the NF-κB pathway, reducing pro-inflammatory cytokine production .

Biological Activity Data

Activity Type Description Reference
Antioxidant ActivityActivation of Nrf2 leading to increased antioxidant enzyme expression.
CytotoxicityPotential cytotoxic effects observed in cancer cell lines; specific IC₅₀ values need further study.
Antimicrobial ActivityExhibits antibacterial properties against pathogens such as Staphylococcus aureus.

Case Studies and Research Findings

  • Nrf2 Activation Study :
    A study demonstrated that organosulfur compounds could significantly activate the Nrf2 pathway in vitro, leading to enhanced cellular resistance against oxidative stress. This was evidenced by increased levels of glutathione and other protective molecules in treated cells .
  • Cytotoxicity Assessment :
    In vitro tests showed that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines (e.g., HeLa and L1210). Further research is required to determine specific IC₅₀ values for these compounds .
  • Antibacterial Properties :
    A recent study highlighted the antibacterial efficacy of certain organosulfur compounds derived from similar structures against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

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